REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[NH2:6][C:7]([CH2:11][CH3:12])=[CH:8][C:9]#[N:10].C(C[C:18]([O:20][CH3:21])=[O:19])(=O)CC.C(=O)([O-])[O-].[Na+].[Na+].[C:28]1(C)[CH:33]=[CH:32]C=C[CH:29]=1>CCOCC>[NH2:10][C:9]1[CH:29]=[C:28]([CH2:33][CH3:32])[N:6]=[C:7]([CH2:11][CH3:12])[C:8]=1[C:18]([O:20][CH3:21])=[O:19] |f:3.4.5|
|
Name
|
tin tetrachloride
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
3-amino-2-pentenenitrile
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC(=CC#N)CC
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the precipitated tin salts removed by filtration through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The organic phase of the filtrate was separated
|
Type
|
WASH
|
Details
|
washed with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with hot hexane (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The combined hexane extracts were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in minimum of hot hexane
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled at 4° C. for 16 hours when a yellow solid
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
FILTRATION
|
Details
|
The solid (7.3 g) was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (1:19 v/v)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)CC)CC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |